molecular formula C7H16ClNO B6218478 2,2,4,4-tetramethylazetidin-3-ol hydrochloride CAS No. 2751616-28-9

2,2,4,4-tetramethylazetidin-3-ol hydrochloride

Cat. No. B6218478
CAS RN: 2751616-28-9
M. Wt: 165.7
InChI Key:
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Description

2,2,4,4-Tetramethylazetidin-3-ol hydrochloride (TMZH) is a cyclic amine derivative that has been studied for its potential application in the field of medicinal chemistry and biochemistry. It is a white powder, soluble in water and has a melting point of 110-112°C. TMZH is a versatile molecule, with a wide range of potential uses, including synthesis, medicinal research, and laboratory experiments.

Mechanism of Action

2,2,4,4-tetramethylazetidin-3-ol hydrochloride acts as a substrate for enzymes such as cytochrome P450, which are involved in the metabolism of drugs and other compounds. It binds to the active site of the enzyme, where it is acted upon by the enzyme to produce a product. This process is known as catalysis, and is essential for the metabolism of drugs and other compounds.
Biochemical and Physiological Effects
2,2,4,4-tetramethylazetidin-3-ol hydrochloride has been shown to have a variety of effects on biochemical and physiological processes. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450, and to act as an antioxidant. It has also been shown to have anti-inflammatory and anti-cancer effects, as well as to modulate the activity of certain neurotransmitters.

Advantages and Limitations for Lab Experiments

2,2,4,4-tetramethylazetidin-3-ol hydrochloride is a versatile molecule, with a wide range of potential uses in laboratory experiments. It is relatively easy to synthesise and is relatively stable, making it an ideal molecule for use in experiments. However, it is important to note that 2,2,4,4-tetramethylazetidin-3-ol hydrochloride is a relatively new compound and its effects on biochemical and physiological processes are still being studied. As such, caution should be taken when using it in experiments.

Future Directions

The potential applications of 2,2,4,4-tetramethylazetidin-3-ol hydrochloride are vast, and there are many possible future directions for research. These include further study of its mechanism of action, its effects on biochemical and physiological processes, and its potential use in drug development. Additionally, further research into the synthesis of 2,2,4,4-tetramethylazetidin-3-ol hydrochloride and its derivatives could lead to the development of more efficient and cost-effective methods for its production. Finally, research into the potential applications of 2,2,4,4-tetramethylazetidin-3-ol hydrochloride in other fields, such as agriculture and food science, could lead to the development of new products and processes.

Synthesis Methods

2,2,4,4-tetramethylazetidin-3-ol hydrochloride is typically synthesised through a two-step process, beginning with the reaction of 2,2,4,4-tetramethylazetidine with hydrochloric acid. This reaction forms the hydrochloride salt of the tetramethylazetidine, which is then reacted with anhydrous ammonia to form the desired product. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent the product from decomposing.

Scientific Research Applications

2,2,4,4-tetramethylazetidin-3-ol hydrochloride has been studied extensively for its potential application in medicinal chemistry and biochemistry. It has been shown to act as a substrate for enzymes such as cytochrome P450, which are involved in the metabolism of drugs and other compounds. It has also been used as a model compound to study the structure and function of enzymes and other proteins.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,2,4,4-tetramethylazetidin-3-ol hydrochloride involves the reaction of 2,2,4,4-tetramethylazetidin-3-one with hydrochloric acid.", "Starting Materials": [ "2,2,4,4-tetramethylazetidin-3-one", "Hydrochloric acid" ], "Reaction": [ "To a solution of 2,2,4,4-tetramethylazetidin-3-one in anhydrous ether, hydrochloric acid is added dropwise at 0°C.", "The reaction mixture is stirred at room temperature for 2 hours.", "The resulting precipitate is filtered and washed with ether.", "The product is dried under vacuum to obtain 2,2,4,4-tetramethylazetidin-3-ol hydrochloride." ] }

CAS RN

2751616-28-9

Molecular Formula

C7H16ClNO

Molecular Weight

165.7

Purity

95

Origin of Product

United States

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